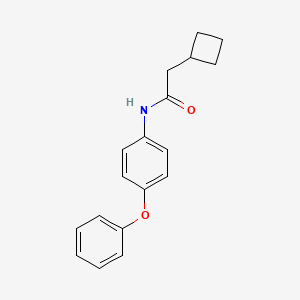
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine
Overview
Description
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring substituted with a benzyl group and a phenyl-1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a phenyl-substituted oxadiazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines[3][3].
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of high-energy materials and as a component in specialty polymers.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been shown to inhibit acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function.
Comparison with Similar Compounds
4-Benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine can be compared with other oxadiazole derivatives, such as:
1,2,5-Oxadiazole: Known for its high-energy properties and use in explosives.
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its antimicrobial and anticancer activities.
1,2,3-Oxadiazole: Less common but studied for its potential in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-benzyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-7-15(8-4-1)13-22-11-12-23-17(14-22)19-20-18(21-24-19)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGGAZNMFRPJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)

![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)
![1-[4-Sulfamoyl-2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7564059.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
![3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7564075.png)
![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1-[(3,4-Dimethoxyphenyl)methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7564086.png)
![N-[(3-methyloxetan-3-yl)methyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7564094.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)
![N-[4-[[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7564102.png)
![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7564124.png)
